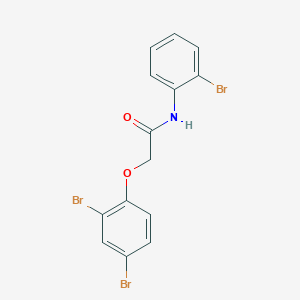![molecular formula C17H12ClF3N2O3 B284620 N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide](/img/structure/B284620.png)
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme that plays a key role in various biological processes. In
作用機序
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide is a potent and selective inhibitor of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide. N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide is a serine/threonine kinase that plays a key role in various biological processes such as glycogen metabolism, cell proliferation, and apoptosis. By inhibiting N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide, N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role in the regulation of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide signaling pathways, this compound has also been shown to modulate the activity of other enzymes such as protein kinase B (Akt) and glycogen synthase. It has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide in lab experiments is its potency and selectivity for N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide. This compound has been extensively characterized and its effects on N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide signaling pathways are well understood. However, one limitation of using this compound is its potential for off-target effects. Like all chemical compounds, N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide may interact with other proteins and enzymes in the cell, leading to unintended effects.
将来の方向性
There are several potential future directions for research on N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide. One area of interest is the development of more potent and selective N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide inhibitors. Another area of research is the investigation of the role of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide in other diseases such as Parkinson's disease and Huntington's disease. Finally, there is also potential for the use of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide in the development of new therapies for various diseases.
合成法
The synthesis of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide has been described in several publications. One of the most commonly used methods involves the reaction of 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole with 1-indolinecarboxylic acid in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide has been used in a wide range of scientific research applications. One of the most important areas of research is the study of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide signaling pathways and their role in various diseases such as Alzheimer's disease, diabetes, and cancer. This compound has also been used to investigate the role of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide in the regulation of circadian rhythms and the development of bipolar disorder.
特性
分子式 |
C17H12ClF3N2O3 |
|---|---|
分子量 |
384.7 g/mol |
IUPAC名 |
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C17H12ClF3N2O3/c18-11-5-6-13-14(9-11)26-17(25-13,16(19,20)21)22-15(24)23-8-7-10-3-1-2-4-12(10)23/h1-6,9H,7-8H2,(H,22,24) |
InChIキー |
CEWBVWHRRYYRJS-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F |
正規SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284538.png)
![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284540.png)
![N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284542.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284547.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284548.png)
![N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284550.png)
![3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284551.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284552.png)
![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)
![6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284554.png)


![2-(4-chloro-3-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284561.png)